Protirelin
Overview
Description
An iron-binding beta1-globulin that is synthesized in the LIVER and secreted into the blood. It plays a central role in the transport of IRON throughout the circulation. A variety of transferrin isoforms exist in humans, including some that are considered markers for specific disease states.
Scientific Research Applications
Neurological Disorders and ALS : Protirelin appears to be a neuromodulator in the extrahypothalamic nervous system and has been suggested as an adjunct in the treatment of amyotrophic lateral sclerosis (ALS). Its efficacy may depend on the patient's sex and hormonal status (Miller & Warnick, 1989).
Anti-shock Therapy : this compound has shown beneficial anti-shock effects with little toxicity, making it a promising drug for anti-shock therapy. Its preclinical pharmacology includes pharmacodynamics and mechanisms of anti-shock property (Liu Ming et al., 2000).
Depression Treatment : In clinical studies, this compound was evaluated for its efficacy in treating depression. However, it was found to be devoid of both therapeutic and major adverse effects (Hollister et al., 1974).
Epilepsy Management : TRH has been used successfully to treat children with neurological disorders, including intractable epilepsy. It has shown effectiveness in the treatment of progressive myoclonic epilepsy, West syndrome, Lennox-Gastaut syndrome, and other severe epileptic conditions (Takeuchi, 1996).
Stroke Recovery : this compound has proved effective in improving neurological and cognitive deficits, consciousness, alertness, mood, and behavior alterations in patients with stabilized outcomes of stroke. It has also aided in the general recovery of mental and physical conditions (Ciffo et al., 1996).
Refractory Depression : Intrathecal administration of this compound has induced rapid improvement in mood and suicidality in refractory depressed patients, supporting the hypothesis that TRH could be a positive modulator of mood (Marangell et al., 1997).
Seizure Suppression : this compound has shown anticonvulsant effects in several seizure models and in intractable epileptic patients. A single implantable polymeric-TRH microdisk preparation significantly suppressed kindling expression in a rat model of temporal lobe epilepsy (Kubek et al., 1998).
Schizophrenia Treatment : In a multi-institutional, double-blind, controlled study, this compound appeared to be significantly superior to placebo in treating chronic schizophrenic patients. It was found to improve motivation for work and other symptoms (Inanaga et al., 1978).
Hormonal Responses in Depression : this compound administration has been used to examine the release of multiple pituitary hormones in patients with major depressive disorder, revealing significant differences in hormonal response patterns compared to healthy volunteers (Winokur et al., 1983).
Differential Diagnosis of Mania and Schizophrenia : The this compound test has been explored as a tool to differentiate between manic and schizophrenic patients, with findings showing a lower mean maximal thyroid-stimulating hormone (TSH) response in manic patients (Extein et al., 1982).
Mechanism of Action
Target of Action
Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic analogue of the endogenous peptide TRH . Its primary targets are the Thyrotropin Releasing Hormone Receptor in the anterior pituitary gland . This receptor plays a crucial role in the release of Thyroid Stimulating Hormone (TSH) and prolactin .
Mode of Action
This compound interacts with its target receptors in the anterior pituitary gland, stimulating the release of TSH and prolactin . TSH is essential for the regulation of the thyroid gland, while prolactin plays a key role in lactation and reproductive functions.
Biochemical Pathways
The interaction of this compound with its target receptors triggers a cascade of biochemical reactions. The release of TSH stimulates the thyroid gland to produce and release thyroid hormones, which are critical for metabolic regulation and growth. The release of prolactin, on the other hand, influences lactation and reproductive functions .
Result of Action
The action of this compound results in the stimulation of the thyroid gland and the regulation of metabolic processes via the release of thyroid hormones. Additionally, it influences reproductive functions through the release of prolactin .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Protirelin plays a crucial role in biochemical reactions by stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . It interacts with the thyrotropin-releasing hormone receptor, a G-protein-coupled receptor, on the surface of pituitary cells . This interaction triggers a signaling cascade that leads to the release of thyroid-stimulating hormone and prolactin into the bloodstream . The nature of these interactions involves binding of this compound to its receptor, which activates intracellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A .
Cellular Effects
This compound influences various types of cells and cellular processes. In pituitary cells, it stimulates the release of thyroid-stimulating hormone and prolactin, which in turn regulate thyroid function and lactation . This compound also affects cell signaling pathways by activating the thyrotropin-releasing hormone receptor, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to have neuromodulatory effects in the central nervous system, influencing neurotransmitter release and neuronal activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the thyrotropin-releasing hormone receptor on the surface of target cells . This binding activates G-proteins, which in turn stimulate adenylate cyclase to produce cyclic adenosine monophosphate . The increase in cyclic adenosine monophosphate levels activates protein kinase A, leading to phosphorylation of target proteins and changes in gene expression . This compound also modulates the release of neurotransmitters in the central nervous system by interacting with its receptors on neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained stimulation of thyroid-stimulating hormone and prolactin release . Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, with no significant degradation observed in vitro or in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates the release of thyroid-stimulating hormone and prolactin without causing adverse effects . At high doses, this compound can lead to toxic effects, including hyperstimulation of the thyroid gland and disruption of normal hormonal balance . Threshold effects have been observed, with a clear dose-response relationship in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid function and lactation. It interacts with enzymes and cofactors involved in the synthesis and release of thyroid-stimulating hormone and prolactin . This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is taken up by pituitary cells via receptor-mediated endocytosis and distributed to intracellular compartments where it exerts its effects . This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the pituitary gland, where it interacts with its receptor on the surface of pituitary cells . This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its target sites and exerts its biological effects effectively .
Properties
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860316 | |
Record name | 5-Oxoprolylhistidylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Transferrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18119 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging. | |
Record name | Thyrotropin alfa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
194100-83-9, 24305-27-9, 11096-37-0 | |
Record name | Thyrotropin alfa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | protirelin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Transferrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.